![molecular formula C7H11NO2 B6358228 5-Azaspiro[2.4]heptane-6-carboxylic acid CAS No. 152723-55-2](/img/structure/B6358228.png)

5-Azaspiro[2.4]heptane-6-carboxylic acid

Descripción general

Descripción

5-Azaspiro[2.4]heptane-6-carboxylic acid is a chemical compound with a molecular weight of 141.17 . It’s a useful intermediate in the synthesis of biologically active molecules, especially in the synthesis of hepatitis C virus NS5A inhibitors .

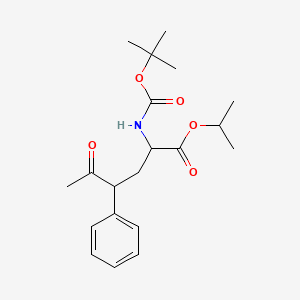

Synthesis Analysis

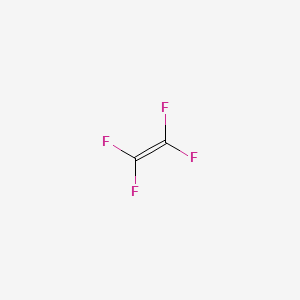

The preparation of this compound and its derivatives generally involves treatment of a 4-exocyclic methylene-substituted proline compound with a metal carbenoid generated through Simmon-Smith reaction or its different variations .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of a spirocyclic structure . The spirocyclic structure is a type of cyclic compound where two rings share a single atom, which in this case is a carbon atom.Aplicaciones Científicas De Investigación

Synthesis in Amino Acids and Drug Design

5-Azaspiro[2.4]heptane-6-carboxylic acid and its derivatives have been studied for their potential in synthesizing novel amino acids. For instance, Radchenko, Grygorenko, and Komarov (2010) demonstrated the synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid, which adds to the family of sterically constrained amino acids useful in chemistry, biochemistry, and drug design (Radchenko, Grygorenko, & Komarov, 2010).

Use in Antibacterial Drug Synthesis

The compound has been incorporated into the design of novel antibacterial drugs. Odagiri et al. (2013) synthesized new compounds incorporating this compound, which showed potent in vitro and in vivo antibacterial activity against respiratory pathogens (Odagiri et al., 2013).

Chemical Synthesis and Drug Discovery

Meyers et al. (2009) described synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to this compound, which is useful for drug discovery, providing access to chemical space complementary to piperidine ring systems (Meyers et al., 2009).

Role in Synthesis of Proline Analogs

Tymtsunik et al. (2012) reported the synthesis of a Boc-protected this compound, a novel member of the cyclopropane-modified proline library, indicating its potential application in the development of proline analogs (Tymtsunik et al., 2012).

Development of Dopamine D3 Receptor Antagonists

Micheli et al. (2016) described the development of a novel series of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes as potent and selective dopamine D3 receptor antagonists, highlighting the chemical's potential in the development of neurological treatments (Micheli et al., 2016).

Versatility in Chemistry-Driven Drug Discovery

Wipf et al. (2004) utilized multicomponent condensation involving compounds related to this compound to create functionalized pyrrolidines, piperidines, and azepines, which are important scaffolds in chemistry-driven drug discovery (Wipf, Stephenson, & Walczak, 2004).

Mecanismo De Acción

Target of Action

5-Azaspiro[2.4]heptane-6-carboxylic acid and its derivatives are primarily used as intermediates in the synthesis of biologically active molecules, particularly in the synthesis of hepatitis C virus NS5A inhibitors . The NS5A protein is a zinc-binding protein that plays a crucial role in the replication of the hepatitis C virus, making it a primary target for antiviral drugs .

Mode of Action

The exact mode of action of 5-Azaspiro[2Given its use in the synthesis of hepatitis c virus ns5a inhibitors, it can be inferred that it likely interacts with the ns5a protein or other components of the viral replication machinery .

Biochemical Pathways

The specific biochemical pathways affected by 5-Azaspiro[2As an intermediate in the synthesis of hepatitis c virus ns5a inhibitors, it is likely involved in disrupting the viral replication process .

Pharmacokinetics

The pharmacokinetic properties of 5-Azaspiro[2As an intermediate in drug synthesis, its ADME properties would largely depend on the final drug molecule it contributes to .

Result of Action

The molecular and cellular effects of 5-Azaspiro[2As an intermediate in the synthesis of hepatitis c virus ns5a inhibitors, its ultimate effect would be to inhibit the replication of the hepatitis c virus .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 5-Azaspiro[2Factors such as temperature, ph, and the presence of other molecules could potentially affect its stability and reactivity .

Propiedades

IUPAC Name |

5-azaspiro[2.4]heptane-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c9-6(10)5-3-7(1-2-7)4-8-5/h5,8H,1-4H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWOAMAASOUOLEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CC(NC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

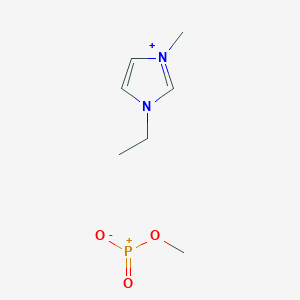

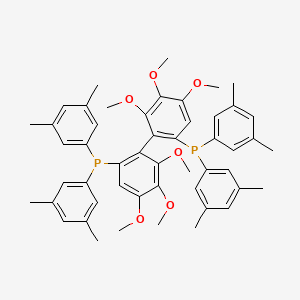

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline](/img/structure/B6358198.png)

![7-[1-(4-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6358234.png)